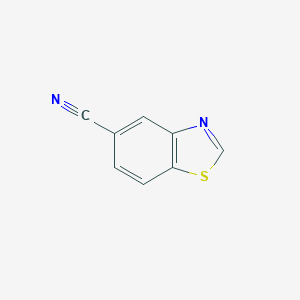

5-Benzothiazolecarbonitrile

Übersicht

Beschreibung

5-Benzothiazolecarbonitrile is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The carbonitrile group attached to the benzothiazole ring indicates the presence of a cyano group (-C≡N), which is known for its reactivity and ability to participate in various chemical reactions. Benzothiazoles are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with carbonitrile groups, often involves the reaction of various starting materials to form the heterocyclic structure. For instance, the synthesis of benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles involves cyclocondensation reactions followed by cyclization with malononitrile derivatives . Similarly, the synthesis of 3-aryl-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles is achieved through the interaction of triazole-thiols with bromo-nitrophthalonitrile . These methods demonstrate the versatility of synthetic approaches to create benzothiazolecarbonitrile derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 5-methyl-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles was confirmed by NMR, MS, IR spectra, and X-ray crystallography, which provided detailed information about the molecular geometry and electronic structure . The crystal structure of benzothiazole derivatives can reveal important aspects such as inter-ring twist angles and the influence of substituents on the stability of the molecule .

Chemical Reactions Analysis

Benzothiazolecarbonitriles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, benzothiazines can react with dimethyl acetylenedicarboxylate to form novel ring systems such as 1,5-benzothiazocines . Additionally, the carbonitrile group can be a key functional group in reactions, as seen in the conversion of thiadiazoles to dioxobenzo-thiadiazoles under the influence of hydrogen peroxide and hydrochloric acid . These reactions highlight the reactivity of benzothiazolecarbonitriles and their potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolecarbonitriles are influenced by their molecular structure and the nature of their substituents. The presence of electron-withdrawing groups such as the carbonitrile can affect the electron density distribution within the molecule, which in turn can influence properties like solubility, melting point, and reactivity. The antimicrobial and antiinflammatory activities of some benzothiazolecarbonitrile derivatives suggest that these compounds may interact with biological targets, which is often related to their chemical properties .

Wissenschaftliche Forschungsanwendungen

-

Organic Light-Emitting Devices (OLEDs)

- Carbazole-based organic compounds are used as emitters and hosts in Thermally Activated Delayed Fluorescence (TADF) applications .

- The method involves utilizing fluorescence and phosphorescence as the emitting vehicle .

- The results have shown a large array of new compounds as both emitters and hosts .

-

Fluorescence and Electrical Conductivity Applications

- Carbazole-based copolymers containing carbazole-thiazolo groups are synthesized with different dopants to improve the electrical conductivity .

- The method involves the introduction of five different dopants, such as HCl, Fe (III), Cu (II), H3BO3, and I2, into its framework through protonation of a nitrogen atom or by complex formation .

- The results showed that Fe (III) and I2-doped polymer exhibited excellent electrical conductivities of 6.8 × 10−5 S cm−1 and 5.9 × 10−5 S cm−1, respectively .

- Preparation of Benzo Fused Heterocycle

- 5-Benzothiazolecarbonitrile is used as a reactant for the preparation of benzo fused heterocycle .

- The specific methods of application or experimental procedures are not detailed in the source .

- The outcomes of these preparations would depend on the specific reactions and conditions, which are not provided in the source .

Zukünftige Richtungen

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Benzothiazolecarbonitrile, are anticipated to be related to green chemistry . The synthesis of benzothiazole compounds from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are expected to be further explored .

Eigenschaften

IUPAC Name |

1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZWJUNXNZGVOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443643 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzothiazolecarbonitrile | |

CAS RN |

58249-57-3 | |

| Record name | 5-Benzothiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

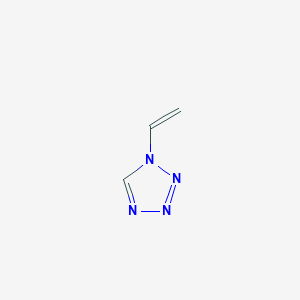

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

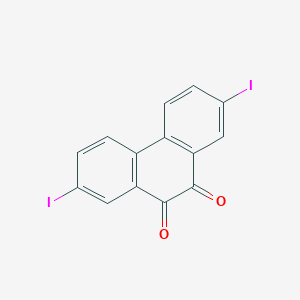

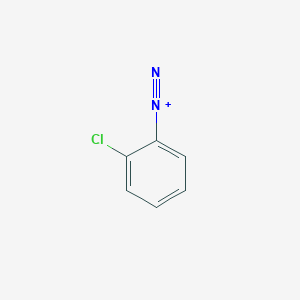

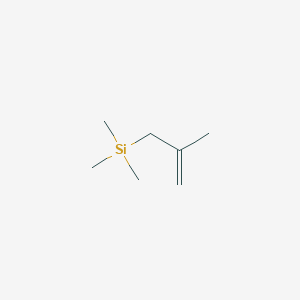

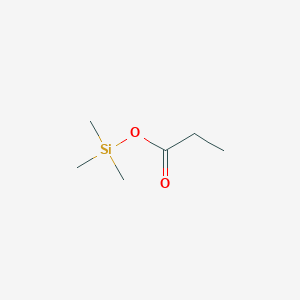

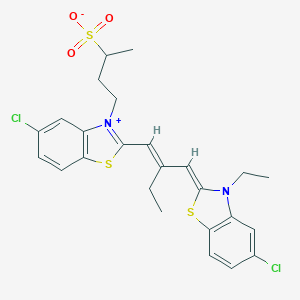

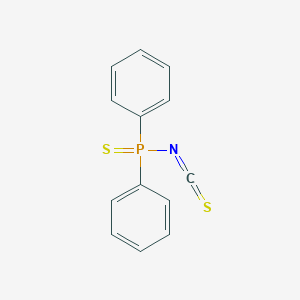

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)